2-Phenyl-1-propenoylpyrrolidine
Description
2-Phenyl-1-propenoylpyrrolidine is a compound that features a pyrrolidine ring attached to a phenyl group and a propenoyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
1-(2-phenylpyrrolidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-10-6-9-12(14)11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYDGKFNSYFGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-propenoylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction between a phenyl-substituted Grignard reagent and a suitable nitrile, followed by cyclization to form the pyrrolidine ring . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1-propenoylpyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted phenyl or propenoyl compounds.
Scientific Research Applications
2-Phenyl-1-propenoylpyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Phenyl-1-propenoylpyrrolidine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways . For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with a wide range of biological activities.
Pyrrole: Another nitrogen-containing heterocycle known for its medicinal properties.
2-Phenylpyrrole: A compound similar to 2-Phenyl-1-propenoylpyrrolidine but lacking the propenoyl group.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a propenoyl group attached to the pyrrolidine ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
